molecular formula C10H10ClF3N2OS B1404766 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide CAS No. 1431555-22-4

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide

Cat. No.: B1404766
CAS No.: 1431555-22-4
M. Wt: 298.71 g/mol
InChI Key: XMJRRRIOYQPXIR-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide typically involves multiple steps. One common route includes the reaction of 6-chloro-4-trifluoromethyl-pyridine-2-thiol with an appropriate acetamide derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the desired specifications and purity levels. The use of advanced technologies and equipment can optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)propionic acid
  • (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid

Uniqueness

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2OS/c1-2-15-8(17)5-18-9-4-6(10(12,13)14)3-7(11)16-9/h3-4H,2,5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRRRIOYQPXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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